Amcasertib (BBI-503) is an orally bioavailable, first-in-class cancer stemness kinase inhibitor. [] It is classified as a small molecule inhibitor, specifically targeting serine-threonine kinases involved in cancer stem cell survival. [] While its exact target remains to be fully elucidated, Amcasertib disrupts pathways crucial for cancer stem cell (CSC) growth and heterogeneous cancer cell proliferation. []
While detailed proprietary information on the synthesis of amcasertib is limited, it is known to involve several key steps typical of small molecule synthesis:
The synthesis likely employs methods such as rhodium(II) catalysis, which has been explored for the efficient construction of various nitrogen-containing heterocycles, including dehydropiperazines . Specific reaction conditions (e.g., temperature, solvent choice) would be optimized to maximize yield and purity.
Amcasertib primarily engages in inhibitory interactions with specific serine-threonine kinases associated with cancer stem cell pathways. The chemical reactions involving amcasertib generally focus on:
Amcasertib functions as a multi-kinase inhibitor, specifically targeting pathways involving critical proteins like Nanog and CD133. The mechanism can be summarized as follows:
Although specific physical and chemical properties of amcasertib are not extensively detailed due to its proprietary status, general characteristics expected from similar compounds include:
These properties are essential for determining the compound's bioavailability and therapeutic potential .
Amcasertib is currently undergoing clinical trials aimed at evaluating its safety and efficacy against various types of advanced cancers, particularly those expressing high levels of Nanog. Its applications include:
Cancer stem cells (CSCs) represent a functionally distinct subpopulation within tumors that exhibit stem-like properties, including self-renewal capacity, differentiation potential, and innate resistance mechanisms. First definitively characterized in acute myeloid leukemia and later in solid tumors, CSCs drive tumor initiation, metastatic dissemination, and therapeutic relapse. The hierarchical organization of malignancies positions CSCs at the apex, where they sustain tumor heterogeneity and evade conventional therapies through dormancy, enhanced DNA repair, and expression of drug efflux transporters (e.g., ABCB1, ABCG2). Clinical data reveal that CSC enrichment correlates strongly with poor prognosis across cancer types, establishing these cells as critical therapeutic targets for achieving durable remission [3] [9].
Table 1: Key Functional Properties of Cancer Stem Cells
Property | Mechanistic Basis | Clinical Consequence |
---|---|---|
Self-renewal | Asymmetric division; activation of Wnt/β-catenin, Notch | Tumor initiation and maintenance |
Differentiation capacity | Lineage plasticity; epigenetic reprogramming | Tumor heterogeneity |
Chemoresistance | ABC transporter expression; quiescence; ALDH activity | Treatment failure and relapse |
Metastatic competence | Epithelial-mesenchymal transition (EMT) activation | Distant dissemination and niche formation |
Core stemness pathways—particularly those regulated by transcription factors NANOG, OCT4, SOX2, and CD133—orchestrate CSC maintenance and therapeutic evasion. NANOG, a homeodomain transcription factor, serves as a master regulator of pluripotency and is aberrantly overexpressed in CSCs across diverse carcinomas. Experimental evidence demonstrates that NANOG:
CD133 (prominin-1), a transmembrane glycoprotein, functions as both a CSC surface marker and signaling modulator. Its overexpression correlates with increased tumor-initiating potential through interactions with histone-modifying complexes and PI3K/AKT pathway potentiation. Critically, NANOG and CD133 operate within a coordinated regulatory network where their simultaneous inhibition produces synergistic cytotoxicity against CSCs [6] [10].
Chemoresistance in CSCs is further mediated through:
Amcasertib (development codes BBI-503, GB-503) is an orally bioavailable small molecule (chemical formula: C₃₁H₃₃N₅O₂S; molecular weight: 539.7 g/mol) specifically engineered to disrupt CSC self-renewal by targeting serine-threonine kinases within stemness signaling nodes. Its molecular design centers on a multi-kinase inhibition profile that converges on NANOG transcriptional networks. Mechanistically, Amcasertib:
Table 2: Amcasertib's Molecular Targets and Preclinical Efficacy
Target/Pathway | Experimental Model | Key Outcome | Reference |
---|---|---|---|
NANOG signaling | Ovarian cancer stem cells | ↓ Sphere formation (70-85%); ↓ invasion | [2] |
CD133 expression | PC-9/GR NSCLC cells | ↓ Viability (IC₅₀ = 0.6-1.9 μM) | [6] |
CSC apoptosis induction | Breast cancer stem cells | ↑ Caspase-3 cleavage (4.2-fold vs control) | [7] |
Metastatic suppression | Hepatocellular carcinoma models | ↓ Migration (60-75% inhibition) | [1] |
Preclinical studies validate Amcasertib's broad-spectrum activity against CSC populations in both epithelial carcinomas (ovarian, breast, NSCLC) and mesenchymal tumors (gastrointestinal stromal tumors). In ovarian cancer models with divergent genetic backgrounds, Amcasertib demonstrated preferential efficacy against estrogen receptor-negative (ER⁻) CSCs, inducing G1-phase cell cycle arrest and ablating colony-forming capacity. Similarly, in triple-negative breast CSCs, Amcasertib treatment (IC₅₀ = 1.9 μM at 48h) significantly impaired invasive capacity and reversed EMT markers without cytotoxic effects on normal stem cells [2] [7].
Phase Ib/II clinical data in advanced head and neck carcinomas demonstrated disease control rates of 50% and objective responses in 13% of heavily pretreated patients, providing early clinical validation of its CSC-targeting mechanism. Importantly, Amcasertib retains activity against tyrosine kinase inhibitor-resistant clones, positioning it as a promising agent for combinatorial regimens against refractory malignancies [4].
Table 3: Amcasertib Compound Nomenclature
Designation Type | Name |
---|---|
Systematic IUPAC name | N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide |
Generic name | Amcasertib |
Development codes | BBI-503; GB-503 |
CAS Registry Number | 1129403-56-0 |
SMILES Notation | CCN(CC)CCNC(=O)C1=C(C)NC(/C=C2/C(=O)NC3=CC=C(C=C23)C2=CSC(=N2)C2=CC=CC=C2)=C1C |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: